

# Application Notes and Protocols for the Stereoselective Synthesis of $\beta$ -Hydroxy- $\alpha$ -Amino Esters

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## Compound of Interest

Compound Name: *N*-(Diphenylmethylene)glycine *tert*-butyl ester

Cat. No.: B015293

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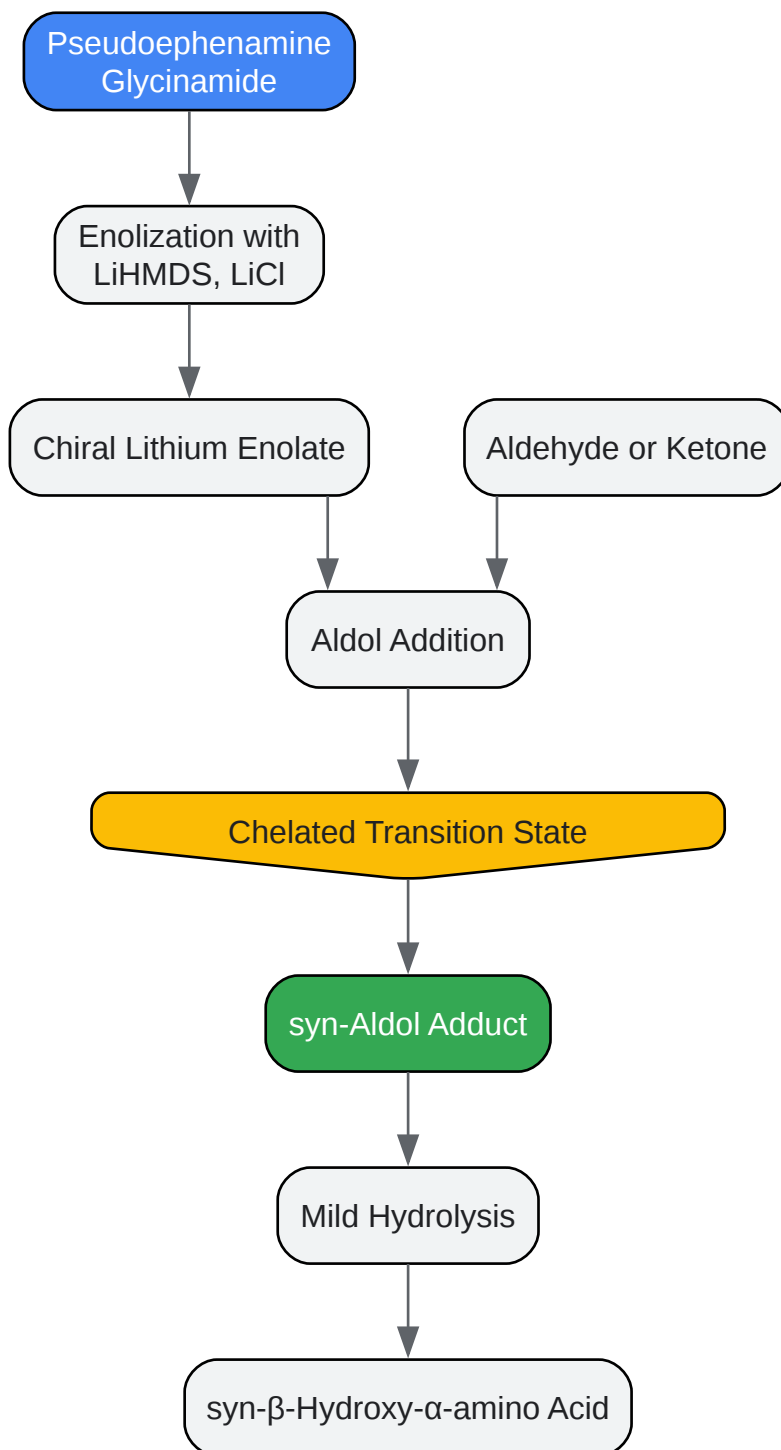
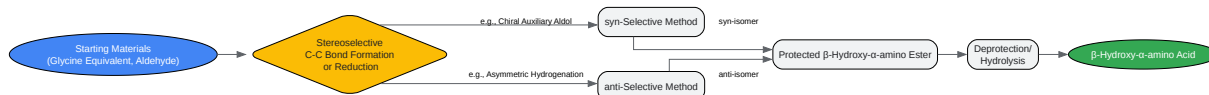
For Researchers, Scientists, and Drug Development Professionals

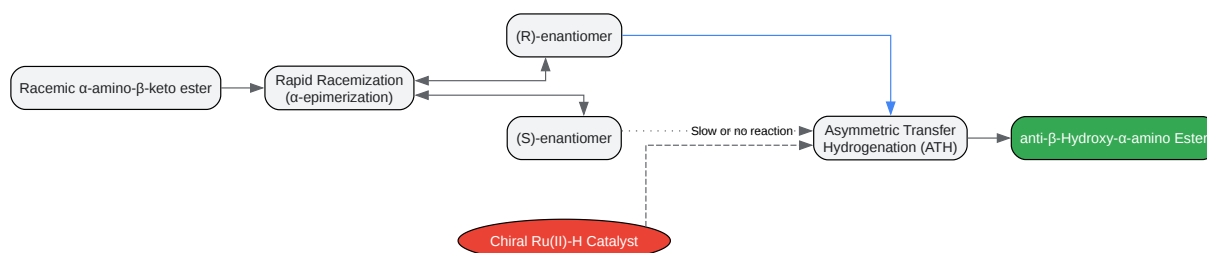
## Introduction

$\beta$ -Hydroxy- $\alpha$ -amino acids are crucial structural motifs found in a variety of biologically active natural products and pharmaceuticals. Their stereocontrolled synthesis is of paramount importance for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for key stereoselective methods to synthesize  $\beta$ -hydroxy- $\alpha$ -amino esters, the protected precursors to these vital compounds. The methodologies covered include chiral auxiliary-mediated aldol reactions, catalytic asymmetric aldol reactions, and asymmetric hydrogenation via dynamic kinetic resolution, providing access to both syn and anti diastereomers with high levels of stereocontrol.

## General Workflow for Stereoselective Synthesis

The synthesis of  $\beta$ -hydroxy- $\alpha$ -amino esters typically involves the reaction of a glycine equivalent or a related precursor with an aldehyde or ketone. The stereochemical outcome is controlled through the use of chiral auxiliaries, chiral catalysts, or stereoselective reduction methods. Subsequent deprotection and hydrolysis yield the desired  $\beta$ -hydroxy- $\alpha$ -amino acid.





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